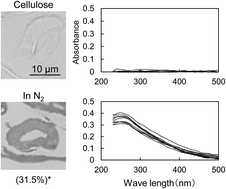Carbonization of cellulose cell wall evaluated with ultraviolet microscopy†
RSC Advances Pub Date: 2020-02-19 DOI: 10.1039/C9RA09435K
Abstract
This is the first study of cellulose carbonization in the interior of cell walls. Cotton cellulose was pyrolyzed under nitrogen or in aromatic solvents (benzophenone, diphenyl sulfide, and 1,3-diphenoxybenzene) at 280 °C, and cross sections of the cell walls were examined using ultraviolet (UV) microscopy. After pyrolysis under nitrogen, UV absorption caused by carbonization appeared inside the cell walls. The absorptivity of the cell interiors was homogeneous and slightly lower than that of the cell surfaces. The UV spectra had maximal absorption at ca. 250 nm. The spectra of model compounds and Py-GC/MS analysis data suggested that furanic and polycyclic aromatic structures were present in the carbonized products. The use of aromatic solvents decreased the yields of solid carbonized products and the UV absorptivity, which remained homogeneous throughout the cross sections. The mechanism of cellulose carbonization in cell walls is discussed along with the influence of aromatic solvents.


Recommended Literature
- [1] Reduced shrinkage of sol–gel derived silicas using sugar-based silsesquioxane precursors†
- [2] Superior catalytic performance of a CoOx/Sn–CeO2 hybrid material for catalytic diesel soot oxidation†
- [3] Synthesis of micro–mesoporous CPO-27-Mg@KIT-6 composites and their test in CO2 adsorption†
- [4] Hydrogen bond directed supramolecular arrays utilising hemimellitic acid: Solvent inclusion clathrates
- [5] Computational understanding of the structural and electronic properties of the GeS–graphene contact
- [6] On the thermodynamic properties of a few concentrated salt solutions
- [7] The solid-state behaviour of 4,6-dioxo-5,5-diethylenepyrimidine-2-isobutylurea
- [8] Characterization, performance, and applications of a yeast surface display-based biocatalyst†
- [9] Towards basic ionic liquid-based hybrid membranes as hydroxide-conducting electrolytes under low humidity conditions†
- [10] Spent shell as a calcium source for constructing calcium vanadate for high-performance Zn-ion batteries†

Journal Name:RSC Advances
Research Products
-
CAS no.: 1733-55-7
-
CAS no.: 16518-25-5
-
CAS no.: 105931-56-4









